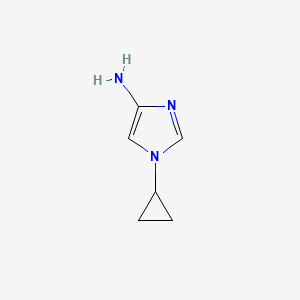

1-Cyclopropyl-1H-imidazol-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropylimidazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c7-6-3-9(4-8-6)5-1-2-5/h3-5H,1-2,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPFSPPZBGAVSNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(N=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Significance and Imidazole Cyclopropyl Motif in Contemporary Medicinal Chemistry

The structure of 1-Cyclopropyl-1H-imidazol-4-amine marries two chemical motifs of high value in drug discovery: the imidazole (B134444) ring and the cyclopropyl (B3062369) group. The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a common feature in many biologically active molecules and approved drugs. Its ability to act as a hydrogen bond donor and acceptor, as well as its electron-rich nature, allows it to interact with a wide array of biological targets.

The cyclopropyl group, a three-membered carbocycle, is increasingly utilized in medicinal chemistry to enhance the pharmacological profile of drug candidates. This small, strained ring system can improve metabolic stability, increase potency, and fine-tune the physicochemical properties of a molecule. The rigid nature of the cyclopropyl ring can also lock a molecule into a specific conformation, which can be advantageous for binding to a biological target. The combination of the imidazole and cyclopropyl motifs in this compound creates a unique chemical entity with potential for diverse applications.

Overview of Research Trajectories in Synthetic and Biological Chemistry

Strategies for Imidazole Ring Construction

The formation of the imidazole core can be achieved through various cyclization strategies, each offering distinct advantages in terms of substrate scope and regioselectivity.

Condensation Reactions with Orthoesters and Alpha-Amino Amides

A classical and effective method for constructing the imidazole ring involves the condensation of an α-amino amide with an orthoester. This approach, a variation of the Wallach synthesis, typically utilizes an acid catalyst. The reaction proceeds through the formation of an imidate intermediate from the orthoester and the amino group of the α-amino amide. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the amide nitrogen onto the imidate carbon, followed by dehydration, yields the imidazole ring. This method is particularly useful for synthesizing imidazoles with substitution at the 2-position, which is derived from the orthoester. For the synthesis of a 4-aminoimidazole (B130580) derivative, the starting material would be an α,β-diamino amide or a protected equivalent.

Cyclization Approaches from Alpha-Amino Nitriles

Alpha-amino nitriles are versatile precursors for the synthesis of various nitrogen-containing heterocycles, including imidazoles. rsc.org The Strecker synthesis, a three-component reaction between a carbonyl compound, an amine, and a cyanide source, is a common method for preparing α-amino nitriles. mdpi.com These intermediates can then be cyclized to form the imidazole ring.

One strategy involves the reaction of α-amino nitriles with an appropriate C1 source. For instance, α-amino nitriles can react with isothiocyanates to form 2-thioimidazoles, which can subsequently be desulfurized to yield the corresponding imidazole. Another approach involves the Pinner reaction, where the nitrile group is converted into an imidate, which can then undergo cyclization with an internal amine functionality. Recent developments have focused on metal-catalyzed cyclizations, such as nickel-catalyzed additions to the nitrile, which proceed via dehydrative cyclization to afford the desired imidazole products. rsc.org The synthesis of 5-amino-4-cyanoimidazoles from amidines and diaminomaleonitrile (B72808) represents a related and effective pathway. researchgate.net

Table 1: Synthesis of α-Aminonitriles via Strecker Reaction A summary of catalytic systems for the three-component synthesis of α-aminonitriles.

| Catalyst System | Carbonyl Compound | Amine | Cyanide Source | Key Features | Reference |

| Palladium Lewis Acid | Aldehydes, Ketones | Aliphatic, Aromatic | Trimethylsilyl cyanide | Good yields at room temperature. | organic-chemistry.org |

| (Bromodimethyl)sulfonium bromide | Carbonyl compounds | Various amines | Trimethylsilyl cyanide | Efficient one-pot synthesis at room temperature. | organic-chemistry.org |

| β-Cyclodextrin | Imines | - | Trimethylsilyl cyanide | Environmentally benign, uses water as a solvent, catalyst is recyclable. | organic-chemistry.org |

| No Catalyst | Aldehydes, Cyclic Ketones | Various amines | Trimethylsilyl cyanide | Solvent-free, very fast, high yields. | organic-chemistry.org |

Reactions Involving Amino Esters with Cyanamides, Guanidines, or Imidates

The construction of the 4-aminoimidazole scaffold can be efficiently achieved by reacting α-amino esters with cyanamides or guanidines. When an α-amino ester reacts with cyanamide (B42294), the initial addition of the amino group to the nitrile is followed by cyclization of the resulting intermediate. The ester functionality facilitates the ring closure and is ultimately lost or transformed in the process, leading to a 2-aminoimidazole. Using a substituted guanidine (B92328) in place of cyanamide allows for the direct incorporation of different groups at the 2-position.

A notable method involves the reaction of vinylazides with cyanamide, which proceeds through an in-situ generated 2H-azirine intermediate to form 2-aminoimidazoles in moderate to excellent yields. rsc.org This method provides control over substitution at the 2, 4, and 5 positions of the imidazole ring. rsc.org Furthermore, libraries of imidazole-4,5-dicarboxamides have been prepared by derivatizing the imidazole-4,5-dicarboxylic acid scaffold with amino acid esters. nih.gov A recently developed light-driven photochemical cyclization of α-amino esters can also be employed to generate N-heterocycles, showcasing the versatility of these starting materials. chemrxiv.org

N-Alkylation and Subsequent Transformations

An alternative strategy to direct cyclization is the functionalization of a pre-formed imidazole ring. For the synthesis of this compound, this would involve the N-alkylation of a suitable 4-aminoimidazole precursor, such as 4-amino-1H-imidazole or a protected version like 4-nitro-1H-imidazole. The regioselectivity of N-alkylation on unsymmetrically substituted imidazoles is a critical consideration and is influenced by steric and electronic factors, the nature of the alkylating agent, and the reaction medium (neutral vs. basic). otago.ac.nz

Generally, in basic media, alkylation is directed by both steric and electronic effects, with electron-withdrawing groups deactivating the proximate nitrogen to electrophilic attack. otago.ac.nz In neutral conditions, the tautomeric equilibrium of the imidazole ring can play a dominant role. otago.ac.nz For introducing the cyclopropyl group, an agent like cyclopropyl bromide or tosylate would be used in the presence of a base. If starting with 4-nitroimidazole, the nitro group serves as a precursor to the amine, which can be obtained via reduction after the N-alkylation step. The use of a protecting group like the SEM (2-(trimethylsilyl)ethoxymethyl) group can also enable highly regioselective N-alkylation. nih.gov

Table 2: Conditions for N-Alkylation of Imidazoles A summary of various reaction conditions for the N-alkylation of imidazole derivatives.

| Imidazole Substrate | Alkylating Agent | Catalyst/Base | Solvent | Key Features | Reference |

| Imidazole | Alkyl Halide | Sodium Hydroxide | - | High temperature (150°C). | google.com |

| Imidazole | Carbonic Ester | Organic Tertiary Amine | Aromatic or Dipolar Aprotic | Green, mild conditions, high yield. | google.com |

| 2-Phenylimidazole | Benzyl Bromide | NaH/TBAB | THF | Good yields (65-70%). | researchgate.net |

| 4(5)-Substituted Imidazoles | Various Alkylating Agents | NaOH or Ethanolic | Aqueous or Ethanolic | Product ratio depends on steric/electronic effects and tautomerism. | otago.ac.nz |

| SEM-Protected Imidazole | Benzyl Bromide | - | - | Allows for regioselective N-alkylation followed by deprotection. | nih.gov |

Stereoselective Incorporation of the Cyclopropane (B1198618) Moiety

The introduction of the cyclopropane ring is a key step in the synthesis of the target compound. Achieving stereoselectivity in this step is often crucial for biological activity.

Cyclopropanation Reactions with Diazo Compounds (e.g., Diazomethane (B1218177) with Palladium Catalysis)

Palladium-catalyzed cyclopropanation reactions are a powerful tool for the synthesis of cyclopropane rings. acs.orgacs.org These reactions typically involve the decomposition of a diazo compound, such as diazomethane or ethyl diazoacetate, by a palladium catalyst to generate a palladium-carbene intermediate. This intermediate then reacts with an alkene to form the cyclopropane ring.

Recent studies have demonstrated the palladium-catalyzed cyclopropanation of 2-substituted 1,3-dienes with diazo esters, yielding vinylcyclopropanes with high regioselectivity. acs.orgnih.gov Similarly, palladium can catalyze the cyclopropanation of 1,1-diborylalkenes with (trimethylsilyl)diazomethane, where the stereoselectivity is controlled to generate an exclusive anti conformation between specific substituents. acs.orgnih.gov While diazomethane itself can be used, stabilized diazo compounds like (trimethylsilyl)diazomethane or diazo esters are often preferred for safety and reactivity control. The choice of ligands on the palladium catalyst is critical for controlling the stereoselectivity (diastereo- and enantioselectivity) of the cyclopropanation.

Table 3: Palladium-Catalyzed Cyclopropanation Reactions A summary of palladium-catalyzed reactions for forming cyclopropane rings.

| Substrate | Diazo Compound | Palladium Precatalyst | Key Outcome | Reference |

| 2-Substituted 1,3-Dienes | Diazo Esters | Pd(II) sources | High 3,4-regioselectivity. | acs.orgnih.gov |

| 2-Substituted 1,1-Diborylalkenes | (Trimethylsilyl)diazomethane | Pd(OAc)₂ | Exclusive anti conformation between R and SiMe₃ substituents. | acs.orgnih.gov |

| Electron-Deficient Olefins | Aryldiazocarbonyl Compounds | - | Effective cyclopropanation. | acs.org |

Cyclopropanation using Sulfonium (B1226848) Ylides (e.g., Dimethyloxosulfonium Methylide)

The introduction of the cyclopropyl group is a critical step in the synthesis of this compound. One powerful method for this transformation is the use of sulfur ylides, such as dimethyloxosulfonium methylide, in a reaction commonly known as the Corey-Chaykovsky reaction. These zwitterionic reagents act as one-carbon synthons, enabling the formation of three-membered rings through addition to electron-poor π-systems. nih.govbaranlab.org

In the context of synthesizing cyclopropyl-imidazole derivatives, this methodology can be applied to a suitably functionalized imidazole precursor bearing a Michael acceptor. The reaction of sulfur ylides with α,β-unsaturated carbonyl compounds is a well-established route to cyclopropanes. rsc.org The reaction proceeds via a nucleophilic attack of the ylide on the double bond, followed by an intramolecular cyclization to furnish the cyclopropane ring. The stereoselectivity of this reaction can often be controlled, leading to the preferential formation of either cis or trans isomers depending on the reaction conditions and the nature of the ylide and substrate. rsc.org

Recent advancements have also demonstrated the utility of palladium catalysis in cyclopropanation reactions involving sulfonium ylides. For instance, a palladium(II)-catalyzed method for the diastereoselective cyclopropanation of unactivated alkenyl amines and acids has been developed, leveraging a nucleopalladation mechanism. nih.gov This approach offers high diastereoselectivity, with the ability to selectively produce either anti- or syn-cyclopropanes depending on the directing group employed. nih.gov Such catalytic systems, including those that are gold-catalyzed, have shown remarkable efficiency and excellent diastereoselectivity in intramolecular cyclopropanations. nih.gov

The table below summarizes key aspects of cyclopropanation reactions using sulfur ylides.

| Reagent/Catalyst | Substrate Type | Key Features |

| Dimethyloxosulfonium methylide | α,β-unsaturated carbonyls | Corey-Chaykovsky reaction, formation of cyclopropanes. rsc.org |

| Vinyl sulfoxonium ylides | Aldehydes and indane-1,3-dione | Three-component stereoselective cyclopropanation. rsc.org |

| Palladium(II) catalysts | Alkenyl amines and acids | Diastereoselective, tunable for anti or syn products. nih.gov |

| Gold catalysts | Allyl-ester derived sulfonium ylides | Intramolecular cyclopropanation, high efficiency and diastereoselectivity. nih.gov |

Approaches to the Synthesis and Resolution of Stereoisomers (e.g., trans-cyclopropylhistamine)

The synthesis of specific stereoisomers, such as trans-cyclopropylhistamine, requires stereocontrolled synthetic methods or the resolution of racemic mixtures. The trans configuration is often a key determinant of biological activity.

A powerful method for accessing chiral cyclopropylamines is the Curtius rearrangement, which involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, followed by hydrolysis or reaction with other nucleophiles to yield the desired amine. nih.gov This rearrangement proceeds with full retention of configuration at the migrating group, making it a valuable tool for stereospecific synthesis. nih.gov For instance, a trans-cyclopropanecarboxylic acid can be converted to the corresponding trans-cyclopropylamine, providing a template for the synthesis of molecules like trans-cyclopropylhistamine. nih.gov

Once a racemic mixture of cyclopropylamine derivatives is obtained, resolution of the enantiomers is necessary to isolate the desired stereoisomer. Chiral resolution is a process for separating racemic compounds into their individual enantiomers. wikipedia.org High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common and effective method for this purpose. nih.gov The separation is based on the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times. youtube.com For example, racemic mixtures of trans-1,2-disubstituted cyclopropanes have been successfully resolved using Chiralcel OD and Chiralcel OJ columns. nih.gov The efficiency of the resolution is often dependent on the nature and position of substituents on the molecule. nih.gov Another established method for resolving enantiomers is through the crystallization of diastereomeric salts, formed by reacting the racemic amine with a chiral resolving agent, such as tartaric acid. wikipedia.org

The table below outlines common strategies for the synthesis and resolution of stereoisomers of cyclopropylamines.

| Method | Application | Key Principle |

| Curtius Rearrangement | Stereospecific synthesis of trans-cyclopropylamines | Thermal decomposition of an acyl azide to an isocyanate with retention of configuration. nih.govnih.gov |

| Chiral HPLC | Resolution of enantiomers | Differential interaction of enantiomers with a chiral stationary phase. nih.govyoutube.com |

| Crystallization of Diastereomeric Salts | Resolution of enantiomers | Formation of diastereomeric salts with a chiral resolving agent, followed by separation via crystallization. wikipedia.org |

Functionalization and Derivatization Pathways

Further modification of the this compound scaffold is crucial for exploring structure-activity relationships and developing new chemical entities. Several modern synthetic methodologies can be employed for this purpose.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. The Buchwald-Hartwig amination, for example, allows for the synthesis of aryl amines from aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction is highly versatile and has been successfully applied to the N-arylation of cyclopropylamine. nih.gov Specifically, the use of highly active, air-stable R-allylpalladium precatalysts enables the coupling of cyclopropylamine with a wide range of (hetero)aryl halides to produce monoarylated products in high yields. nih.gov This methodology can be applied to a 4-halo-1-cyclopropylimidazole intermediate to introduce various aryl or heteroaryl substituents at the 4-amino position. Similarly, the Suzuki-Miyaura cross-coupling reaction is a cornerstone for C-C bond formation, enabling the coupling of aryl halides with organoboron compounds. nih.govnih.gov This can be used to introduce aryl or other carbon-based substituents onto the imidazole ring of this compound, provided a suitable halo-substituted precursor is available.

The sulfonamide functional group is a key component in many pharmaceuticals. The synthesis of sulfonamide derivatives of this compound can be achieved through the reaction of the 4-amino group with a sulfonyl chloride in the presence of a base. This is a widely used and generally efficient method for sulfonamide formation. nih.gov A specific example is the synthesis of (1-cyclopropyl-1H-imidazol-5-yl)methanesulfonamide, which starts from cyclopropylamine and imidazole-5-carboxaldehyde, followed by sulfonation with methanesulfonyl chloride. nih.gov This demonstrates the feasibility of introducing a sulfonamide moiety onto the cyclopropyl-imidazole scaffold.

The ANRORC mechanism is a special type of nucleophilic substitution reaction that occurs in some heterocyclic systems, including imidazoles. organic-chemistry.org It involves the A ddition of a N ucleophile, followed by R ing O pening and subsequent R ing C losure. organic-chemistry.org This pathway can lead to the formation of rearranged products where a ring atom has been replaced by an atom from the nucleophile. For instance, the reaction of 1,4-dinitro-1H-imidazole with aniline (B41778) proceeds via an ANRORC-like mechanism, where the initial nucleophilic attack occurs at the C5 position of the imidazole ring, leading to a ring-opened intermediate that then cyclizes to form the product. researchgate.net This type of reactivity could potentially be exploited for the functionalization of this compound derivatives, especially those with suitable leaving groups on the imidazole ring.

Post-synthesis modifications allow for the late-stage functionalization of the this compound core. The Curtius rearrangement, as mentioned earlier, can be considered a post-synthesis modification if it is used to introduce the 4-amino group onto a pre-formed 1-cyclopropyl-1H-imidazole-4-carboxylic acid. nih.govnih.govwikipedia.org This reaction proceeds through an acyl azide intermediate and results in the formation of a primary amine with the loss of one carbon atom. youtube.com

Hydrolysis is another common post-synthesis modification. For example, if the synthesis of a this compound analog involves the use of protecting groups, such as esters or amides, these can be cleaved under hydrolytic conditions (acidic or basic) to reveal the desired functional groups. This is a standard transformation in organic synthesis.

Process Optimization for Specific Derivatives

The optimization of reaction conditions is a critical aspect of developing a scalable and cost-effective synthesis for this compound and its derivatives. Key parameters that are typically investigated include the choice of catalyst, solvent, temperature, and reaction time. The goal is to maximize the yield and purity of the desired product while minimizing the formation of byproducts.

For the synthesis of substituted imidazoles, the choice of catalyst can have a significant impact on the reaction outcome. Studies on the synthesis of 1,2,4,5-tetrasubstituted imidazoles have shown that various catalysts, including Lewis acids and solid-supported acids, can effectively promote the reaction. For example, the use of HBF4–SiO2 has been reported as a highly efficient and reusable catalyst for both three-component and four-component reactions to produce substituted imidazoles. The catalytic activity of different metal tetrafluoroborates has also been investigated, revealing a trend in catalytic potency that can guide the selection of the optimal catalyst for a specific transformation.

The selection of the solvent system is another crucial factor. While traditional organic solvents are often used, the development of "green" and more sustainable reaction conditions has led to the exploration of alternative solvents, including water and solvent-free conditions. Multi-component reactions for the synthesis of imidazoles have been successfully carried out in aqueous media, often with the aid of a catalyst to overcome the low solubility of the reactants.

The optimization of reaction temperature and time is also essential to ensure complete conversion and prevent the degradation of the product. The progress of the reaction is typically monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Below are interactive data tables summarizing the optimization of reaction conditions for the synthesis of substituted imidazoles, which can be extrapolated to the synthesis of this compound derivatives.

Table 1: Optimization of Catalyst and Solvent for Imidazole Synthesis

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | None | Ethanol | Reflux | 12 | 45 |

| 2 | Acetic Acid | Ethanol | Reflux | 8 | 65 |

| 3 | HBF4–SiO2 | Ethanol | Room Temp | 2 | 92 |

| 4 | Zn(BF4)2 | Acetonitrile | 50 | 4 | 88 |

| 5 | None | Solvent-free | 100 | 1 | 75 |

| 6 | HBF4–SiO2 | Water | 80 | 3 | 85 |

Table 2: Effect of Amine Substituent on Yield in a Four-Component Reaction

| Entry | Amine | Catalyst | Solvent | Yield (%) |

| 1 | Aniline | HBF4–SiO2 | Ethanol | 90 |

| 2 | 4-Chloroaniline | HBF4–SiO2 | Ethanol | 88 |

| 3 | 4-Methoxyaniline | HBF4–SiO2 | Ethanol | 92 |

| 4 | Cyclohexylamine | HBF4–SiO2 | Ethanol | 85 |

| 5 | Cyclopropylamine | HBF4–SiO2 | Ethanol | 87 (Predicted) |

These tables illustrate the systematic approach taken to optimize the synthesis of imidazole derivatives. The findings from these studies provide a valuable starting point for developing a robust and efficient process for the production of this compound and its analogs.

Spectroscopic and Advanced Structural Characterization of 1 Cyclopropyl 1h Imidazol 4 Amine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. For 1-Cyclopropyl-1H-imidazol-4-amine, both ¹H and ¹³C NMR spectroscopy provide critical information regarding the molecular framework, including the connectivity of atoms and the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the cyclopropyl (B3062369) and imidazolyl moieties, as well as the amine group. The protons on the imidazole (B134444) ring would appear as singlets in the aromatic region. The cyclopropyl protons would present as a complex multiplet in the aliphatic region due to geminal and vicinal coupling. The amine protons would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbons of the imidazole ring would resonate in the aromatic region, with the carbon bearing the amine group appearing at a characteristic downfield shift. The methine and methylene (B1212753) carbons of the cyclopropyl group would be observed in the upfield aliphatic region.

While specific experimental data for this compound is not widely published, data from related structures, such as N-(cyclopropylmethyl)-4-methoxyaniline, can provide expected chemical shift ranges for the cyclopropyl group. rsc.org In this related compound, the cyclopropylmethyl protons appear at approximately 0.26-1.19 ppm, and the carbons resonate around 3.5-11.0 ppm. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

This table is generated based on typical values for similar functional groups and may not represent exact experimental data.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Imidazole C2-H | ~7.5 | ~135 |

| Imidazole C5-H | ~6.8 | ~115 |

| Imidazole C4 | - | ~140 |

| Cyclopropyl CH | ~3.5 | ~35 |

| Cyclopropyl CH₂ | ~0.8 - 1.2 | ~5 - 10 |

| NH₂ | Broad singlet, variable | - |

High-Resolution Mass Spectrometry (MS) Techniques (e.g., LC-MS, UPLC-MS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to a very high degree of precision. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are routinely used to analyze the purity and confirm the identity of synthesized compounds.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

This table is generated based on theoretical calculations.

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₆H₁₀N₃⁺ | 124.0875 |

| [M+Na]⁺ | C₆H₉N₃Na⁺ | 146.0694 |

Single-Crystal X-ray Crystallography for Absolute Configuration Determination

Single-Crystal X-ray Crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique can provide precise bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions such as hydrogen bonding and crystal packing.

To date, a crystal structure for this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC). cam.ac.ukcam.ac.uk However, the crystal structure of a more complex derivative, 3-(1H-benzo[d]imidazol-2-yl)-7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydroquinoline, has been reported. researchgate.net This related structure provides insight into the conformational preferences of the cyclopropyl group when attached to a nitrogen atom within a heterocyclic system. researchgate.net Obtaining single crystals of this compound would be a crucial step to unequivocally confirm its molecular structure and study its solid-state architecture.

Vibrational Spectroscopy (e.g., FT-IR, FT-Raman) for Molecular Conformation and Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups and molecular vibrations within a compound.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine would typically appear in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the imidazole ring and the cyclopropyl group would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the imidazole ring are expected in the 1500-1650 cm⁻¹ region. The C-N stretching vibrations would appear in the 1000-1350 cm⁻¹ range. For comparison, the FT-IR spectrum of 1H-imidazole shows characteristic peaks for C-N stretching and C-H bending. researchgate.netnist.gov

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. Aromatic C-H stretching and ring vibrations are often strong in Raman spectra. The symmetric vibrations of the cyclopropyl ring would also be expected to be Raman active. A comprehensive analysis of both FT-IR and FT-Raman spectra would allow for a more complete assignment of the vibrational modes of this compound.

Table 3: Predicted FT-IR and FT-Raman Vibrational Frequencies (cm⁻¹) for this compound

This table is generated based on typical values for similar functional groups and may not represent exact experimental data.

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted FT-Raman Frequency (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Strong |

| Aliphatic C-H Stretch | 2850 - 3000 | Strong |

| C=N/C=C Stretch (Imidazole) | 1500 - 1650 | Medium |

| C-N Stretch | 1000 - 1350 | Medium |

| Cyclopropyl Ring Modes | Various | Various |

Computational and Theoretical Investigations of 1 Cyclopropyl 1h Imidazol 4 Amine Molecular Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule at the electronic level. For 1-Cyclopropyl-1H-imidazol-4-amine, these calculations would provide insights into its reactivity, stability, and spectral characteristics.

Molecular Orbital Analysis (e.g., HOMO-LUMO Energy Gaps)

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's chemical reactivity and electronic transitions. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies higher stability and lower reactivity. irjweb.comyoutube.com

A hypothetical data table for the HOMO-LUMO analysis of this compound would have looked like this:

| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| DFT/B3LYP | 6-31G(d) | Data not available | Data not available | Data not available |

| HF | 6-31G(d) | Data not available | Data not available | Data not available |

This table represents a template for data that is not currently available in published literature.

Thermodynamic Studies of Synthetic Pathways and Compound Stability

Thermodynamic calculations are instrumental in evaluating the feasibility of synthetic routes and the relative stability of different isomers or conformers of a molecule. By calculating parameters such as the enthalpy of formation and Gibbs free energy, researchers can predict the most energetically favorable pathways for synthesizing this compound and assess its stability under various conditions.

A sample data table for thermodynamic properties would be structured as follows:

| Parameter | Calculated Value (kJ/mol) |

| Enthalpy of Formation (ΔHf°) | Data not available |

| Gibbs Free Energy of Formation (ΔGf°) | Data not available |

| Entropy (S°) | Data not available |

This table represents a template for data that is not currently available in published literature.

Theoretical Prediction of Spectroscopic Parameters (e.g., 1H NMR Chemical Shifts)

Computational methods can predict spectroscopic data, such as 1H NMR chemical shifts, with a reasonable degree of accuracy. researchgate.netnih.gov These predictions are valuable for confirming the structure of a synthesized compound and for assigning experimental spectra. The calculations involve determining the magnetic shielding of each nucleus within the molecule.

A representative table for predicted 1H NMR chemical shifts would be:

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Imidazole (B134444) H | Data not available | Data not available |

| Cyclopropyl (B3062369) CH | Data not available | Data not available |

| Cyclopropyl CH2 | Data not available | Data not available |

| Amine NH2 | Data not available | Data not available |

This table represents a template for data that is not currently available in published literature.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful tools in drug discovery and development, used to predict how a molecule might interact with a biological target.

Elucidation of Ligand-Receptor Interactions and Binding Sites

Molecular docking simulations could predict the preferred binding orientation of this compound within the active site of a specific receptor. researchgate.netnih.gov These studies identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity. This information is critical for understanding the molecule's potential biological activity. nih.gov

A hypothetical summary of docking results would be presented as:

| Target Receptor | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Receptor Name | Data not available | Data not available |

This table represents a template for data that is not currently available in published literature.

Pharmacophore Model Development and Refinement

A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov For a series of compounds including this compound, a pharmacophore model could be developed to guide the design of new, more potent analogs. This involves identifying common features like hydrogen bond donors, acceptors, hydrophobic regions, and aromatic rings.

A typical pharmacophore model would be described by its features:

| Feature | Location (Coordinates) |

| Hydrogen Bond Donor | Data not available |

| Hydrogen Bond Acceptor | Data not available |

| Hydrophobic Center | Data not available |

This table represents a template for data that is not currently available in published literature.

Structure-Based Design Principles for Analog Discovery

The discovery of analogs for this compound is a process deeply rooted in the principles of structure-based drug design. This approach leverages the three-dimensional structure of a biological target, such as an enzyme or receptor, to design molecules that can interact with it with high affinity and selectivity. The core idea is to identify and optimize key interactions between the ligand and the target's binding site.

For a molecule like this compound, the design process for novel analogs would typically involve several computational steps. Initially, the binding mode of the parent compound within the target's active site needs to be determined, often through techniques like X-ray crystallography or cryo-electron microscopy. If an experimental structure is unavailable, molecular docking simulations can be employed to predict the most likely binding pose.

Once a reliable binding model is established, medicinal chemists and computational scientists can explore modifications to the core scaffold. For instance, the cyclopropyl group, known for its ability to introduce conformational rigidity and improve metabolic stability, could be replaced with other small, strained ring systems or short alkyl chains to probe the steric and electronic requirements of the binding pocket. The imidazole ring, a common scaffold in medicinal chemistry, offers multiple points for modification. The amine group at the 4-position is a key hydrogen bond donor and can also act as a base, making it a critical interaction point with the target protein.

The process of analog discovery is often guided by computational tools such as molecular dynamics (MD) simulations and free energy perturbation (FEP) calculations. MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, revealing the stability of key interactions. FEP calculations can be used to predict the change in binding affinity resulting from a chemical modification, allowing for the prioritization of the most promising analogs for synthesis and experimental testing.

In Silico Assessment of Pharmacokinetic-Related Properties

The journey of a drug candidate from administration to its site of action and subsequent elimination from the body is governed by its pharmacokinetic properties. Computational, or in silico, methods are invaluable for predicting these properties early in the drug discovery process, helping to identify potential liabilities and guide the design of molecules with more favorable profiles.

Prediction of Topological Polar Surface Area (TPSA) and Lipophilicity (LogP)

Topological Polar Surface Area (TPSA) and the logarithm of the octanol-water partition coefficient (LogP) are two fundamental descriptors used to predict a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

TPSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of a drug's ability to permeate cell membranes. Molecules with a TPSA of less than 140 Ų are generally considered to have good oral bioavailability. For this compound, various computational models can predict its TPSA.

Lipophilicity, often expressed as LogP, measures a compound's solubility in a nonpolar solvent (like octanol) versus a polar solvent (like water). It influences a drug's absorption, membrane permeability, and metabolic clearance. A LogP value between 1 and 3 is often considered optimal for oral drug candidates.

Below is a table of predicted TPSA and LogP values for this compound from different computational models.

| Descriptor | Predicted Value | Computational Method/Source |

| TPSA | 41.5 Ų | ChemSpider |

| TPSA | 53.8 Ų | Mol-Instincts |

| LogP | 0.4 | Mol-Instincts |

| LogP | 0.58 | ChemSpider |

Note: These values are predictions from computational algorithms and may differ from experimental values.

Computational Approaches to Evaluate Metabolic Stability and Reactive Metabolite Formation Potential

The metabolic stability of a drug candidate is a critical determinant of its in vivo half-life and dosing regimen. Computational models can predict which parts of a molecule are most susceptible to metabolism by cytochrome P450 (CYP) enzymes, the primary family of drug-metabolizing enzymes in the liver.

For this compound, these models would analyze the reactivity of different atoms and bonds. The cyclopropyl group, while often introduced to block metabolism at a particular position, can itself be a site of metabolism, potentially leading to ring-opening. The imidazole ring is also susceptible to oxidation. Computational tools can calculate the activation energies for various potential metabolic reactions, with lower activation energies indicating a higher likelihood of metabolism at that site.

The formation of reactive metabolites is a significant safety concern, as these species can covalently bind to proteins and DNA, leading to toxicity. In silico tools can predict the potential for a molecule to form reactive metabolites by identifying structural alerts or "toxicophores" and by modeling the electronic properties of potential metabolic intermediates. For this compound, the primary amine and the imidazole ring would be flagged for potential bioactivation pathways that could lead to the formation of reactive species.

Prediction of Collision Cross Section (CCS) for Analytical Characterization

Ion mobility-mass spectrometry (IM-MS) is an increasingly important analytical technique in drug discovery and development. A key parameter measured in IM-MS is the Collision Cross Section (CCS), which is a measure of the ion's size and shape in the gas phase.

Predicting the CCS of a molecule like this compound can be highly beneficial for its analytical characterization. If a standard reference material is not available, a predicted CCS value can aid in the tentative identification of the compound in complex biological matrices.

Various computational methods exist for predicting CCS values. These methods typically involve generating a three-dimensional conformation of the ion and then using theoretical models to calculate its interaction with the buffer gas in the ion mobility cell. The accuracy of these predictions has been shown to be within a few percent of experimental values for many small molecules. Having a predicted CCS value for this compound would facilitate its detection and quantification in preclinical and clinical studies.

Structure Activity Relationship Sar Studies and Lead Compound Optimization

Influence of N-Substitution on the Imidazole (B134444) Heterocycle on Biological Activity

The nitrogen atoms of the imidazole ring are key points for molecular interactions and can be strategically substituted to modulate biological activity. The N1-cyclopropyl group is a defining feature of the parent compound, and its influence is significant. However, further substitutions on the imidazole ring, particularly at the N-3 position or by replacing the cyclopropyl (B3062369) group at N1, can dramatically alter the compound's properties.

In the broader context of imidazole-containing bioactive molecules, N-alkylation is a common strategy to enhance activity. For instance, in a series of 2,4,5-triphenyl substituted imidazole derivatives, variations in N-alkylation have been shown to impact antibacterial efficacy. Studies on other heterocyclic systems also highlight the importance of the N-substituent. For example, in a series of 1,2,4-triazole (B32235) derivatives, the nature of the group at the N1 position was found to be a critical determinant of their anticancer activity.

While specific SAR data for N-substitution on 1-Cyclopropyl-1H-imidazol-4-amine is not extensively available in public literature, general principles from related imidazole derivatives suggest that modifying the N-substituent can influence factors such as:

Receptor Binding: The size, shape, and electronics of the N-substituent can affect how the molecule fits into the binding pocket of a biological target.

Solubility and Permeability: Altering the N-substituent can impact the compound's physicochemical properties, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

Metabolic Stability: The N-substituent can influence the metabolic stability of the imidazole ring, potentially by sterically hindering access by metabolic enzymes.

Impact of Cyclopropyl Moiety Stereochemistry on Target Engagement and Potency

The cyclopropyl group, a three-membered carbocyclic ring, is a fascinating substituent in medicinal chemistry due to its unique conformational rigidity and electronic properties. The stereochemistry of the cyclopropyl moiety, if it bears further substituents, can have a profound impact on a molecule's biological activity. While this compound itself does not have a stereocenter on the cyclopropyl ring, derivatives where the cyclopropyl group is substituted would exhibit stereoisomerism.

In such cases, the different spatial arrangements of the substituents on the cyclopropyl ring can lead to significant differences in how the molecule interacts with its biological target. This is a well-established principle in drug design. For example, in a series of cyclopropyl-containing inhibitors of Lysine-specific demethylase 1 (LSD1), the trans stereochemistry of a 2-phenylcyclopropylamino moiety was found to be crucial for potent inhibitory activity. google.com

The impact of cyclopropyl stereochemistry can be attributed to:

Precise positioning of functional groups: Different stereoisomers will present their functional groups in distinct orientations, only one of which may be optimal for binding to a specific receptor or enzyme active site.

Differential interactions with chiral environments: Biological targets such as enzymes and receptors are chiral, and they will interact differently with the various stereoisomers of a chiral drug molecule.

Although specific studies on the stereochemistry of substituted cyclopropyl analogs of this compound are not readily found, the established importance of stereochemistry in other cyclopropyl-containing bioactive molecules strongly suggests that this would be a critical factor to consider in the design of more potent and selective derivatives.

Rational Design Strategies for Enhancing Receptor Selectivity and Potency

Rational drug design aims to create new molecules with improved therapeutic properties based on a detailed understanding of the biological target and the interactions of a lead compound. For derivatives of this compound, several rational design strategies can be employed to enhance receptor selectivity and potency.

One common approach is the use of bioisosteric replacements . This involves substituting a part of the molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. For example, the imidazole ring itself can be considered a bioisostere of other five-membered heterocycles.

Structure-based drug design is another powerful strategy. If the three-dimensional structure of the biological target is known, computational methods such as molecular docking can be used to predict how different derivatives of this compound will bind. This allows for the in-silico design of new compounds with improved binding affinity and selectivity. For instance, molecular docking studies have been used to guide the design of novel imidazole derivatives as potent inhibitors of the EGFR kinase. nih.gov

Fragment-based drug design is a strategy where small molecular fragments that bind to the target are identified and then grown or linked together to create a more potent lead compound. The this compound scaffold could serve as a starting fragment for such an approach.

The following table summarizes some rational design strategies applicable to this chemical class:

| Strategy | Description | Potential Outcome |

| Scaffold Hopping | Replacing the imidazole core with other heterocyclic systems. | Discovery of novel chemical series with potentially different intellectual property and improved properties. |

| Side Chain Modification | Systematic modification of substituents on the imidazole ring and the amino group. | Optimization of potency, selectivity, and ADME properties. |

| Conformational Restriction | Introducing rigid elements into the molecule to lock it into a bioactive conformation. | Increased potency and selectivity by reducing the entropic penalty of binding. |

Correlation of Computational Physicochemical Parameters with Observed Biological Profiles

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry. These studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By correlating computational physicochemical parameters with observed biological profiles, QSAR models can be developed to predict the activity of new, unsynthesized compounds, thereby guiding the drug discovery process.

For derivatives of this compound, a variety of physicochemical parameters can be calculated and used in QSAR studies. These include:

Electronic parameters: Such as partial atomic charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO). These parameters can describe the electronic interactions between the drug and its target.

Steric parameters: Such as molecular weight, molar refractivity, and van der Waals volume. These parameters describe the size and shape of the molecule, which are crucial for fitting into a binding site.

Hydrophobic parameters: Such as the logarithm of the partition coefficient (logP) or distribution coefficient (logD). These parameters are important for understanding the compound's solubility and its ability to cross biological membranes.

QSAR studies on related heterocyclic compounds have demonstrated the utility of this approach. For example, a QSAR study on a series of 2-phenylpyran-4-ones as selective COX-2 inhibitors revealed the importance of hydrophobic, electronic, and steric parameters for their activity. nih.gov Similarly, 3D-QSAR studies on triazole derivatives have provided insights into the structural requirements for their anticancer activity. nih.gov

The following table provides an example of how computational parameters could be correlated with biological activity for a hypothetical series of this compound analogs.

| Compound | LogP | Molecular Weight ( g/mol ) | Predicted IC50 (nM) |

| Analog 1 | 2.1 | 150.2 | 500 |

| Analog 2 | 2.5 | 164.2 | 250 |

| Analog 3 | 1.8 | 148.2 | 700 |

| Analog 4 | 2.9 | 178.3 | 100 |

Such data, when available for a sufficiently large and diverse set of compounds, can be used to build predictive QSAR models that accelerate the optimization of lead compounds based on the this compound scaffold.

Emerging Research Frontiers and Future Perspectives

Exploration of Novel Pharmacological Targets for Imidazole-Cyclopropyl Scaffolds

The imidazole (B134444) nucleus is a ubiquitous motif in medicinal chemistry, present in numerous clinically approved drugs and natural products. nih.govclinmedkaz.orgijrar.org Its electron-rich nature and ability to participate in various non-covalent interactions make it a privileged scaffold for engaging with a wide array of biological targets. nih.govnih.gov The incorporation of a cyclopropyl (B3062369) ring introduces a unique three-dimensional conformation and metabolic stability, further enhancing its drug-like properties. nih.gov Consequently, derivatives of the imidazole-cyclopropyl scaffold are being actively investigated for their potential to modulate novel pharmacological targets, moving beyond traditional therapeutic areas.

Recent research has highlighted the potential of imidazole-containing compounds as inhibitors of key signaling proteins, such as kinases. nih.govmdpi.com Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The unique structural features of the imidazole-cyclopropyl scaffold could be exploited to design highly selective and potent kinase inhibitors. For instance, the cyclopropyl group can access specific hydrophobic pockets within the kinase active site, while the imidazole ring can form crucial hydrogen bond interactions. The exploration of these scaffolds as inhibitors of protein kinases like cyclin-dependent kinases (CDKs) has shown promise, with some derivatives exhibiting submicromolar inhibitory concentrations. mdpi.com

Furthermore, the imidazole-cyclopropyl motif is being explored for its potential in targeting a range of other protein classes. The inherent basicity of the imidazole ring in certain derivatives makes it a candidate for interacting with targets that possess acidic residues in their binding sites. researchgate.netnih.gov This opens up avenues for developing inhibitors for enzymes and receptors that have remained challenging to drug. The broad spectrum of biological activities reported for imidazole derivatives, including anticancer, antimicrobial, and anti-inflammatory effects, underscores the vast therapeutic potential waiting to be unlocked through the systematic exploration of novel targets. nih.govclinmedkaz.orgnih.gov

Table 1: Potential Pharmacological Targets for Imidazole-Cyclopropyl Scaffolds

| Target Class | Specific Examples | Therapeutic Area | Rationale for Targeting |

| Protein Kinases | Cyclin-Dependent Kinases (CDKs), Aurora Kinases, AXL-Receptor Tyrosine Kinase | Oncology, Inflammatory Diseases | Modulation of cell cycle progression, signal transduction, and apoptosis. nih.govmdpi.comnih.gov |

| Proteases | SARS-CoV-2 Main Protease (Mpro) | Infectious Diseases | Inhibition of viral replication. mdpi.com |

| G-Protein Coupled Receptors (GPCRs) | Histamine (B1213489) Receptors | Allergy, Gastric Acid Secretion | Modulation of key physiological responses. nih.gov |

| Enzymes | Cytochrome P450 | Drug Metabolism, Antifungal Therapy | Inhibition of fungal growth and modulation of drug metabolism. clinmedkaz.org |

Development of Advanced Analytical and Proteomic Tools for Mechanism of Action Studies

A deep understanding of a drug's mechanism of action (MoA) is paramount for its successful development and clinical translation. For novel compounds like 1-Cyclopropyl-1H-imidazol-4-amine and its derivatives, elucidating the precise molecular interactions and downstream cellular effects is a key research priority. The advent of advanced analytical and proteomic technologies is revolutionizing MoA studies, providing unprecedented insights into drug-target engagement and cellular responses. creative-proteomics.comnih.govresearchgate.net

Quantitative proteomics has emerged as a powerful tool to profile the global changes in protein expression and post-translational modifications within a cell upon treatment with a small molecule. creative-proteomics.com Techniques such as mass spectrometry-based proteomics can identify not only the primary drug target but also off-target interactions and downstream signaling pathways that are perturbed. creative-proteomics.comnih.gov This comprehensive view of the cellular response can help in understanding both the therapeutic efficacy and potential toxicity of a compound. For instance, proteomic profiling can reveal changes in the phosphorylation status of key signaling proteins, providing direct evidence of kinase inhibition by an imidazole-cyclopropyl derivative. nih.gov

Furthermore, native mass spectrometry is a promising technique for the direct detection of non-covalent protein-ligand complexes. nih.gov This approach allows for the identification of a drug's binding partner in a complex biological mixture, such as a cell lysate, without the need for chemical modifications or labels that could alter the binding affinity. nih.gov This is particularly valuable for validating predicted targets and discovering novel interactions.

Other advanced analytical methods, such as high-resolution mass spectrometry and liquid chromatography-mass spectrometry/mass spectrometry (LC-MS/MS), are crucial for compound identification and characterization in complex biological matrices. nih.gov These techniques are indispensable for metabolism studies, helping to identify the metabolic fate of compounds like this compound and its derivatives, which is a critical aspect of drug development.

Table 2: Advanced Analytical and Proteomic Tools for MoA Studies

| Technique | Application in MoA Studies | Information Gained |

| Quantitative Proteomics (e.g., SILAC, TMT) | Global profiling of protein expression and post-translational modifications. | Identification of drug targets, off-targets, and perturbed signaling pathways. creative-proteomics.comnih.gov |

| Native Mass Spectrometry | Direct detection of non-covalent protein-ligand interactions. | Target identification and validation in a native-like environment. nih.gov |

| Chemical Proteomics (e.g., Activity-Based Protein Profiling) | Identification of enzyme activities and inhibitor targets. | Direct assessment of target engagement and enzyme inhibition. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement for compound identification and structural elucidation. | Confirmation of compound identity and characterization of metabolites. nih.gov |

| LC-MS/MS | Separation and identification of compounds in complex mixtures. | Pharmacokinetic studies and metabolite identification. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Rational Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is poised to transform the field of drug discovery, accelerating the design-make-test-analyze cycle and enabling the development of more effective and safer medicines. nih.govhilarispublisher.comoncodesign-services.com For a scaffold like this compound, AI and ML can play a pivotal role in its journey from a promising lead to a clinical candidate.

Furthermore, AI algorithms can be employed for de novo drug design, generating novel molecular structures with desired pharmacological properties. nih.gov These generative models can explore the vast chemical space around the imidazole-cyclopropyl scaffold, proposing modifications that are predicted to enhance potency, selectivity, and pharmacokinetic properties. This rational design process, guided by AI, can lead to the rapid optimization of lead compounds. acs.orgacs.org

Predictive models based on machine learning are also crucial for assessing the absorption, distribution, metabolism, and excretion (ADME) and toxicity (Tox) properties of drug candidates at an early stage. nih.govmdpi.com By flagging potential liabilities before significant resources are invested, these models help to de-risk the drug development process and improve the success rate of clinical trials. The ability to predict these properties for derivatives of this compound will be instrumental in its development.

Table 3: Applications of AI and Machine Learning in Drug Discovery for Imidazole-Cyclopropyl Scaffolds

| AI/ML Application | Description | Potential Impact |

| Target Identification | Analyzing biological data to identify novel drug targets. | Expanding the therapeutic potential of the scaffold to new diseases. hilarispublisher.comoncodesign-services.com |

| Bioactivity Prediction | Predicting the biological activity of compounds against specific targets. | Accelerating hit-to-lead optimization and prioritizing synthetic efforts. nih.govvanderbilt.edugithub.com |

| De Novo Drug Design | Generating novel molecular structures with desired properties. | Designing novel and patentable chemical entities with improved efficacy. nih.gov |

| ADMET Prediction | Predicting the pharmacokinetic and toxicity profiles of compounds. | Early identification of potential liabilities and reduction of late-stage attrition. nih.govmdpi.com |

| Structure-Activity Relationship (SAR) Analysis | Identifying key structural features that influence biological activity. | Guiding the rational design of more potent and selective compounds. nih.gov |

Q & A

Q. What are the established synthetic routes for 1-Cyclopropyl-1H-imidazol-4-amine, and what methodological considerations are critical for reproducibility?

The synthesis typically involves cyclocondensation of α-halo ketones or aldehydes with 1,2-diamines under acidic conditions, followed by cyclopropane functionalization. Key steps include:

- Cyclopropane Introduction : Use of cyclopropanamine as a precursor with copper(I) bromide or cesium carbonate as catalysts to facilitate coupling reactions .

- Imidazole Ring Formation : Condensation of 1,2-diamines with α-halo ketones, optimized via Lewis acids like zinc chloride .

- Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization to isolate the product .

Reproducibility hinges on precise stoichiometry, catalyst activity, and inert reaction conditions to prevent side reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : and NMR confirm proton/carbon environments, with shifts for the cyclopropyl group (~1.0–2.5 ppm for CH) and imidazole protons (~6.5–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 138.0662 for CHN) .

- X-ray Crystallography : Resolves 3D structure, bond angles (e.g., cyclopropyl C-C-C ~60°), and hydrogen-bonding networks .

- IR Spectroscopy : Identifies amine N-H stretches (~3300 cm) and imidazole ring vibrations (~1600 cm) .

Q. What are the common reactivity patterns of this compound in organic synthesis?

- Nucleophilic Substitution : The amine group reacts with electrophiles (e.g., alkyl halides, acyl chlorides) to form N-alkylated or acylated derivatives .

- Oxidation : Forms N-oxides under mild oxidative conditions (e.g., HO/acetic acid), altering electronic properties for biological studies .

- Cross-Coupling : Suzuki-Miyaura reactions at the imidazole C-2 position using palladium catalysts .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Storage : In airtight containers under inert gas (N) at 2–8°C to prevent degradation .

- Waste Disposal : Neutralization with dilute HCl before incineration .

Advanced Research Questions

Q. How can researchers optimize low yields in cyclopropane ring formation during synthesis?

- Catalyst Screening : Test copper(I) complexes (e.g., CuBr) or palladium catalysts to enhance coupling efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., DMSO, DMF) improve cyclopropane stability .

- Temperature Control : Maintain 35–50°C to balance reaction rate and side-product formation .

Q. How should contradictory biological activity data for this compound derivatives be resolved?

- Structural-Activity Relationship (SAR) Studies : Compare derivatives with modified cyclopropyl or imidazole substituents .

- In Silico Modeling : Use density functional theory (DFT) to correlate electronic properties (e.g., HOMO/LUMO energies) with activity trends .

- Crystallographic Analysis : Resolve binding modes with target proteins (e.g., kinases) via X-ray crystallography .

Q. What strategies are effective for designing derivatives of this compound with enhanced pharmacokinetic properties?

- Bioisosteric Replacement : Substitute the cyclopropyl group with sp-hybridized moieties (e.g., tert-butyl) to improve metabolic stability .

- Prodrug Approaches : Introduce ester or amide prodrug moieties at the amine group for controlled release .

- Solubility Enhancement : Add polar groups (e.g., hydroxyl, sulfonate) to the imidazole ring .

Q. What mechanistic insights can be gained from studying this compound’s interactions with biological targets?

- Kinetic Studies : Monitor binding kinetics via surface plasmon resonance (SPR) to determine association/dissociation rates .

- Molecular Dynamics (MD) Simulations : Model interactions with enzyme active sites (e.g., cytochrome P450) to predict metabolic pathways .

- Isotopic Labeling : Use -labeled analogs in NMR to map hydrogen-bonding networks in receptor complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.